molecular formula C12H11BrN2O2 B173158 Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-76-3

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B173158
CAS No.: 138907-76-3
M. Wt: 295.13 g/mol
InChI Key: RHKYGPAJSIAQMP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-76-3) is a pyrazole-based organic compound with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol. Its structure consists of a pyrazole ring substituted at position 1 with a 4-bromophenyl group and at position 4 with an ethyl carboxylate ester. This compound is typically stored under dry conditions at 2–8°C and exhibits hazards related to toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKYGPAJSIAQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566689
Record name Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-76-3
Record name Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

DEEM reacts with 4-bromophenylhydrazine in the presence of potassium carbonate (K₂CO₃) as a base, facilitating nucleophilic attack at the ethoxymethylene carbon. The intermediate undergoes cyclization under reflux conditions in ethanol, forming the pyrazole core. Acidification with 6N HCl precipitates the product, which is purified via recrystallization from aqueous methanol.

Key parameters influencing yield include:

  • Molar ratio : A 1:1 stoichiometry of DEEM to hydrazine minimizes side products.

  • Reaction time : Prolonged reflux (2–4 hours) ensures complete cyclization.

  • Temperature : Optimal yields (73%) are achieved at 80–90°C.

Analytical Validation

1H NMR (400 MHz, CDCl₃) confirms structural integrity:

  • δ 1.39 ppm (t, J = 7.1 Hz, CH₃), 4.37 ppm (q, J = 7.1 Hz, CH₂), 7.58–7.71 ppm (Ar–H).
    ESI-HRMS validates molecular composition: m/z 332.9847 [M+Na]⁺ (calcd. 332.9845).

Microwave-Assisted Synthesis in Continuous Flow Systems

Microwave irradiation enhances reaction efficiency by reducing synthesis times from hours to minutes. This method employs 4-bromophenylhydrazinium chloride and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate in dimethylformamide (DMF).

Protocol and Advantages

  • Conditions : 160–205°C, 5–15 minutes under microwave irradiation.

  • Catalyst : Concentrated HCl (3 equiv) accelerates dehydration of the 4,5-dihydro-5-hydroxypyrazole intermediate.

  • Yield : 92–98% with >95% purity (HPLC).

Table 1. Microwave vs. Conventional Synthesis

ParameterMicrowave MethodConventional Method
Time15 min4–6 hours
Yield98%73%
SolventDMFEthanol

Oxidation of Dihydropyrazole Intermediates

Patent literature describes the oxidation of ethyl 1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate to the aromatic derivative using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis.

Reaction Dynamics

  • Oxidizing agent : K₂S₂O₈ (1.3–1.7 equiv) ensures complete dehydrogenation.

  • Acid role : H₂SO₄ (0.5–1.0 equiv) stabilizes reactive intermediates, preventing over-oxidation.

  • Yield : 75–80% after recrystallization.

13C NMR (125 MHz, CDCl₃) distinguishes dihydro and aromatic forms:

  • Dihydro intermediate: δ 126.1 ppm (pyrazole C-4), 147.0 ppm (C-3).

  • Aromatic product: δ 164.0 ppm (ester carbonyl).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial protocols adapt microwave principles using continuous flow systems to enhance throughput. Key features include:

  • Residence time : 10–20 minutes at 150–180°C.

  • Solvent recovery : DMF is recycled via distillation, reducing waste.

Quality Control Metrics

  • Purity standards : ≥99% by GC–MS for pharmaceutical applications.

  • Impurity profiling : Residual hydrazine (<0.1 ppm) ensured via ion chromatography.

Comparative Analysis of Methodologies

Table 2. Method Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation7398Moderate
Microwave-assisted9899High
Oxidation8097Low

Microwave-assisted synthesis emerges as the superior route due to its rapid kinetics and high reproducibility. However, cyclocondensation remains viable for laboratories lacking specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation: Oxidized derivatives such as pyrazole-4-carboxylic acid.

    Reduction: Reduced derivatives such as pyrazole-4-carboxylate esters.

    Hydrolysis: Pyrazole-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory and cancer pathways. Its structural properties allow for modifications that enhance biological activity.

Case Study: Anti-inflammatory and Anticancer Compounds
Recent research has demonstrated the compound's efficacy in synthesizing novel anti-inflammatory and anticancer agents. For instance, derivatives of this compound have been shown to inhibit specific pathways involved in cancer cell proliferation and inflammation .

CompoundActivityReference
This compoundAnti-inflammatory
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylateAnticancer

Agricultural Chemistry

Pesticide Development:
In agricultural applications, this compound is explored for its potential in developing effective agrochemicals. It enhances crop protection products by providing solutions for pest control through its biological activity.

Case Study: Agrochemical Formulations
Research indicates that derivatives of ethyl pyrazole compounds exhibit significant insecticidal properties, making them suitable candidates for formulating new pesticides .

Biochemical Research

Enzyme Inhibition Studies:
The compound is leveraged to study enzyme inhibition and receptor interactions, which are crucial for understanding complex biological processes. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Case Study: Targeting Enzymatic Pathways
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses .

Material Science

Development of New Materials:
Researchers are investigating the properties of this compound for developing new materials with unique characteristics such as improved thermal stability and conductivity.

Case Study: Synthesis of Advanced Materials
The use of ethyl pyrazole derivatives in creating advanced polymer composites has been documented, where they enhance the mechanical properties of the materials used.

Diagnostic Applications

Creation of Diagnostic Agents:
this compound has potential applications in medical diagnostics, particularly in developing agents that facilitate early disease detection.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-71-8)
  • Molecular Formula : C₁₂H₁₂BrN₃O₂
  • Molecular Weight : 310.15 g/mol
  • Key Difference: An amino (-NH₂) group replaces the hydrogen at position 5 of the pyrazole ring.
  • This modification is relevant in drug design for enhancing pharmacokinetic properties .
Ethyl 1-(4-Bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
  • Molecular Formula : C₁₂H₁₁BrN₂O₃
  • Molecular Weight : 311.13 g/mol
  • Key Difference : A hydroxyl (-OH) group at position 5.
  • Impact : The hydroxyl group introduces acidity (pKa ~10) and further enhances solubility. Such derivatives are often intermediates for synthesizing more complex bioactive molecules .
Ethyl 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Molecular Formula : C₁₄H₁₅BrN₂O₂ (calculated)
  • Molecular Weight : ~323.16 g/mol
  • Key Difference : Methyl groups at positions 3 and 5.

Variations in the Aromatic Ring Substituents

Ethyl 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-73-0)
  • Molecular Formula : C₁₂H₁₁FN₂O₂
  • Molecular Weight : 234.23 g/mol
  • Key Difference : Fluorine replaces bromine on the phenyl ring.
  • Fluorinated analogs often exhibit enhanced metabolic stability .
Ethyl 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 171193-35-4)
  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.23 g/mol
  • Key Difference : A pyridine ring replaces the bromophenyl group.
  • Impact : The nitrogen-rich pyridine ring introduces basicity, affecting solubility and metal-coordination properties. Such compounds are explored in catalysis and medicinal chemistry .

Complex Hybrid Structures

Ethyl 1-(4-Bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate
  • Key Features : Incorporates a triazole ring via click chemistry.
  • Synthesis : Uses copper-catalyzed azide-alkyne cycloaddition, yielding 87% purity.
  • Impact : The triazole group enhances interactions with biological targets (e.g., enzymes) due to its ability to form hydrogen bonds and π-π stacking .
Ethyl 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Key Features : Contains a thiazole ring and trifluoromethyl group.
  • Impact : The thiazole moiety introduces sulfur-based interactions, while the trifluoromethyl group increases electron-withdrawing effects and lipophilicity. Such compounds are explored in antimicrobial and anticancer research .

Biological Activity

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed findings from recent studies, case analyses, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the bromine atom on the phenyl ring enhances its reactivity and influences its biological interactions. The molecular formula is C11_{11}H10_{10}BrN2_2O2_2, with a molecular weight of approximately 296.12 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine substitution can modulate lipophilicity, enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to various physiological effects, including inhibition of tumor growth and antimicrobial activity .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of several cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.0Inhibition of cell growth
HepG2 (Liver)7.5Induction of apoptosis
A549 (Lung)6.0Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting breast and liver cancers .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits effective inhibition against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity highlights the compound's potential as an alternative therapeutic agent against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole structure can significantly influence biological activity. For instance:

  • Bromination : The presence of bromine enhances both anticancer and antimicrobial activities.
  • Substituent Variations : Replacing bromine with other halogens or functional groups alters the compound's reactivity and efficacy.

Comparative analysis with other pyrazole derivatives shows that compounds lacking bromine exhibit reduced biological activity, underscoring the importance of specific substituents in drug design .

Case Study 1: Anticancer Efficacy

A study investigating the effects of this compound on MDA-MB-231 cells revealed that treatment led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage. Additionally, flow cytometry analysis indicated cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of cell cycle progression.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus demonstrated that this compound inhibited biofilm formation at sub-MIC concentrations, indicating potential applications in treating biofilm-associated infections .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via cyclocondensation. A representative method involves:

  • Reactants : Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 4-bromophenylhydrazine.
  • Procedure : Cyclocondensation under reflux in ethanol or methanol for 6–12 hours, followed by acid/base workup to isolate the ester .
  • Optimization : Reaction yield (60–96%) depends on solvent polarity, temperature control (70–80°C), and stoichiometric ratios of reactants. For example, using DMF-DMA as both a catalyst and solvent enhances cyclization efficiency .

Q. How is the compound characterized structurally and spectroscopically?

Answer: Key characterization methods include:

  • X-ray crystallography : Resolves crystal packing and confirms the 4-bromophenyl substitution pattern. SHELX software (e.g., SHELXL for refinement) is widely used for structural validation .
  • Spectral data :
    • 1H/13C NMR : Peaks at δ 7.74 (pyrazole H), 5.14 ppm (CH2 bridging group), and 161.5 ppm (ester carbonyl C) .
    • IR : Strong absorption at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) .
    • HRMS : Molecular ion [M]+ at m/z 349.0169 (C13H12BrN5O2) .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer: It serves as a precursor for bioactive derivatives:

  • Antimicrobial agents : Pyrazole-acyl thiourea derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via structure-activity relationship (SAR) studies .
  • Anticancer scaffolds : Hybridization with triazoles or isoxazoles enhances tubulin inhibition (IC50 < 1 µM in sea urchin embryo assays) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., emission spectra in polar vs. nonpolar solvents)?

Answer:

  • TD-DFT calculations : Predict solvatochromic shifts by modeling solvent polarity effects on excited-state transitions. For example, emission at 356 nm in DMSO correlates with charge-transfer transitions stabilized by high polarity .
  • Molecular docking : Validates interactions (e.g., Keap1 inhibition) when experimental IC50 values conflict with binding assays. Adjust protonation states of the pyrazole ring to match physiological conditions .

Q. What strategies improve yield in multicomponent reactions involving this compound?

Answer:

  • Catalyst screening : Copper(II)/tert-butylphosphonic acid systems enhance coupling efficiency in triazole hybrids (87% yield) via CuAAC click chemistry .
  • Solvent optimization : DCE/HFIP (2:1) increases decarboxylative N-alkylation yields (60%) by stabilizing radical intermediates .
  • Purification : Dry-load flash chromatography (cyclohexane/EtOAc gradient) minimizes decomposition of azide intermediates .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Answer:

  • Positional isomerism : Moving the bromophenyl group from the 1- to 3-position reduces σ1 receptor binding affinity by 10-fold, as shown in SAR studies .
  • Electron-withdrawing groups : Adding a 4-methoxybenzyl group to the pyrazole ring improves Keap1 inhibition (Ki = 0.7 µM) by enhancing hydrophobic interactions .

Methodological Challenges and Solutions

Q. How to address low purity (<90%) in final products after column chromatography?

Answer:

  • Recrystallization : Use hexane/EtOAc (3:1) to remove azide byproducts, increasing purity to >95% .
  • HPLC-MS monitoring : Identify persistent impurities (e.g., unreacted hydrazines) and adjust gradient elution protocols .

Q. What techniques validate crystallographic data when SHELX refinement fails?

Answer:

  • PLATON checks : Analyze missed symmetry or disorder using the ADDSYM algorithm .
  • Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping reflections .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.